Fotagliptin

Type 2 Diabetes Mellitus Glycemic Control DPP-4 Inhibitor

Fotagliptin (SAL067, IC50=2.27nM) is an NMPA-approved Category 1 innovative DPP-4 inhibitor for T2DM. Backed by Phase 3 head-to-head non-inferiority data vs alogliptin—not just class-level assumptions. Ideal for clinical trials requiring alogliptin comparators, preclinical beta-cell studies, and RWE research. Tmax ~1.5h; documented rat/dog safety. Benzoate salt with published crystallization data supports formulation development. Choose data-driven differentiation over generic class substitution.

Molecular Formula C17H19FN6O
Molecular Weight 342.4 g/mol
Cat. No. B8603403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFotagliptin
Molecular FormulaC17H19FN6O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N
InChIInChI=1S/C17H19FN6O/c1-11-16(25)24(9-13-7-14(18)5-4-12(13)8-19)17(22-21-11)23-6-2-3-15(20)10-23/h4-5,7,15H,2-3,6,9-10,20H2,1H3/t15-/m1/s1
InChIKeyIXSWMXRAIPXMRH-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fotagliptin for Procurement: A Dipeptidyl Peptidase-4 Inhibitor with Quantitative Differentiation in Clinical Efficacy and Pharmacokinetics


Fotagliptin (SAL067) is a small-molecule dipeptidyl peptidase-4 (DPP-4) inhibitor developed for glycemic control in adults with type 2 diabetes mellitus (T2DM) [1]. It is administered orally as fotagliptin benzoate tablets and received Category 1 innovative drug approval from China's National Medical Products Administration (NMPA) in July 2024 [2]. Fotagliptin exerts its therapeutic effect by inhibiting the enzymatic degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP), thereby prolonging their postprandial action and enhancing glucose-dependent insulin secretion [1]. The molecule is characterized by a DPP-4 inhibitory potency of IC50 = 2.27 nM and a median time to maximum plasma concentration (Tmax) of approximately 1.5 hours [3].

Why Generic Substitution of Fotagliptin is Not Supported by Clinical Evidence


Interchangeability among DPP-4 inhibitors without consideration of their specific clinical data profiles is not justified. While all members of the DPP-4 inhibitor class share a common mechanism of action, they exhibit significant differences in molecular potency (IC50 values spanning from 0.14 nM to 34 nM), pharmacokinetic parameters (half-lives ranging from ~2 hours to >100 hours), metabolic pathways, and, critically, their validated clinical efficacy in specific patient populations [1][2]. For procurement decisions, these variations translate into differences in dosing frequency, potential drug-drug interactions, and overall cost-effectiveness. Fotagliptin, as a relatively novel DPP-4 inhibitor, has generated a body of head-to-head clinical trial data against the established comparator alogliptin, providing a direct, quantitative basis for its selection that is not available for all class members. A simple substitution based on class membership ignores these crucial, data-driven differentiators.

Fotagliptin Quantitative Evidence Guide: Head-to-Head Comparisons and Pharmacokinetic Differentiation


Fotagliptin vs. Alogliptin: Head-to-Head Phase 3 Clinical Trial Confirms Non-Inferiority in HbA1c Reduction

In a randomized, multicenter, double-blind, placebo-controlled phase 3 trial (NCT05782192) involving treatment-naive patients with uncontrolled T2DM, fotagliptin 12 mg once daily demonstrated non-inferiority to alogliptin 25 mg once daily. The primary endpoint was the change in HbA1c from baseline to week 24. The estimated mean treatment difference for fotagliptin versus alogliptin was 0.02% (95% CI: -0.16% to 0.19%), with the upper limit of the 95% confidence interval falling below the pre-specified non-inferiority margin of 0.4%, thereby establishing non-inferiority [1].

Type 2 Diabetes Mellitus Glycemic Control DPP-4 Inhibitor

Fotagliptin vs. Alogliptin: Comparative Achievement of HbA1c Target (<7.0%)

In the same phase 3 trial, the proportion of patients achieving the clinically relevant HbA1c target of <7.0% at 24 weeks was similar between the fotagliptin and alogliptin treatment arms. The study reported that 37.0% of patients receiving fotagliptin achieved the target, compared to 35.5% for alogliptin and 15.5% for placebo. The difference between fotagliptin and alogliptin was not statistically significant, reinforcing their comparable efficacy [1].

Type 2 Diabetes Mellitus Therapeutic Target Comparative Efficacy

Fotagliptin Add-on to Metformin: Superior Glycemic Control vs. Placebo in Phase 3 Trial

A separate phase 3 trial evaluated fotagliptin as an add-on therapy to stable metformin monotherapy in patients with inadequately controlled T2DM. The study found that fotagliptin provided a statistically significant and clinically meaningful improvement in glycemic control compared to placebo. The least squares (LS) mean change in HbA1c from baseline to week 24 was -0.81% with fotagliptin versus -0.28% with placebo, resulting in a treatment difference of -0.53% (95% CI -0.68% to -0.39%; p < 0.001) [1].

Combination Therapy Metformin Add-on Phase 3 Clinical Trial

Fotagliptin Pharmacokinetics: Rapid Absorption (Tmax ~1.5 h) and Sustained DPP-4 Inhibition (>80% for 24 h)

In a 14-day, multiple-dose pharmacokinetic study in Chinese patients with T2DM, fotagliptin 24 mg once daily was rapidly absorbed, with a median time to maximum concentration (Tmax) of approximately 1.5 hours. Steady-state plasma levels were achieved after 14 days of dosing, with an accumulation ratio for AUC of 1.19 ± 0.10. Importantly, the duration of DPP-4 inhibition exceeding 80% was sustained for 23.5 hours on day 1 and for the full 24-hour dosing interval on day 14, supporting once-daily dosing [1].

Pharmacokinetics Absorption DPP-4 Inhibition

Fotagliptin In Vitro Potency (IC50 = 2.27 nM) Compared to Other DPP-4 Inhibitors

Fotagliptin exhibits potent inhibition of DPP-4 in vitro with an IC50 value of 2.27 nM . This places its potency within the range of other clinically used DPP-4 inhibitors: it is more potent than sitagliptin (IC50 ~18-19 nM) and vildagliptin (IC50 ~3.5-34 nM), but less potent than linagliptin (IC50 ~1 nM) and alogliptin (IC50 <10 nM) [1]. This level of potency is consistent with its demonstrated clinical efficacy.

Enzyme Inhibition In Vitro Pharmacology Potency Comparison

Fotagliptin Application Scenarios: Where the Evidence Supports Its Selection


Clinical Research: Investigating Non-Inferiority to Alogliptin in Treatment-Naive T2DM

Fotagliptin is the optimal choice for clinical trial designs where a direct, head-to-head comparison with alogliptin is required. The existing phase 3 evidence, which established non-inferiority of fotagliptin to alogliptin in reducing HbA1c [1], provides a robust foundation for further research. This includes studies on long-term cardiovascular outcomes, combination therapy with other glucose-lowering agents, or investigations in specific patient subgroups (e.g., elderly, renally impaired) where alogliptin's dosing may be adjusted.

Preclinical Research: In Vivo Models of T2DM for Efficacy and Safety Assessment

For researchers utilizing animal models of T2DM (e.g., db/db mice, high-fat diet-fed rats), fotagliptin is a validated tool compound for investigating DPP-4 inhibition. Its potent in vitro activity (IC50 = 2.27 nM) [1] and demonstrated in vivo efficacy in clinical trials support its use in preclinical studies examining mechanisms of glucose control, beta-cell function preservation, and combination therapy. The compound's safety profile in rats and dogs is also documented [1].

Pharmaceutical Development: Formulation and Stability Studies

Fotagliptin benzoate, the approved salt form, presents specific characteristics relevant to formulation science. Published research has investigated the ultrasound-assisted solution crystallization of fotagliptin benzoate methanol solvate (FBMS) to improve powder properties and downstream processing [1]. This makes it a relevant model compound for studies on polymorph control, solid-state characterization, and the development of robust manufacturing processes for DPP-4 inhibitor drug products.

Comparative Effectiveness Research: Real-World Data Generation

Given its recent market approval in China [1], fotagliptin is a prime candidate for real-world evidence (RWE) studies. Procurement for these studies is justified by the need to compare fotagliptin's effectiveness, safety, and adherence patterns in routine clinical practice against other established DPP-4 inhibitors. The quantitative efficacy data from phase 3 trials [2] provide the necessary baseline for designing and interpreting such observational research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fotagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.